molecular formula C11H6O5 B11887883 4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 90138-61-7

4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B11887883
CAS No.: 90138-61-7
M. Wt: 218.16 g/mol
InChI Key: PJYIAFBAQIPJDN-UHFFFAOYSA-N
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Description

4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one is a chemical compound based on the furo[3,2-g][1]benzopyran-5-one core structure, a class of compounds known as furochromones. These compounds are of significant interest in natural product chemistry and pharmacological research, as they are found in various plant species and often possess biological activity. For instance, related furochromones like visnagin and khellinol have been studied for their potential effects. Research on similar structures indicates that furochromones can exhibit a range of biological properties. Some derivatives have been investigated for their potential antiarrhythmic and beta-adrenolytic activity, with certain compounds showing strong effects in pharmacological models . Furthermore, compounds from this structural family are frequently studied for their antioxidant properties . The furobenzopyranone scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for various applications, including as fluorescent probes in biochemical research . This product, 4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one, is provided for research purposes to facilitate such studies. It is intended for use in laboratory investigations only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

90138-61-7

Molecular Formula

C11H6O5

Molecular Weight

218.16 g/mol

IUPAC Name

4,9-dihydroxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C11H6O5/c12-6-2-4-16-11-7(6)8(13)5-1-3-15-10(5)9(11)14/h1-4,13-14H

InChI Key

PJYIAFBAQIPJDN-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C3=C(C(=O)C=CO3)C(=C21)O)O

Origin of Product

United States

Preparation Methods

Aromatization of Dihydrofuran Intermediates

A common approach involves the cyclization of dihydrofuran precursors. For example, 6,7-dihydro-5H-benzofuran-4-one (43) undergoes aromatization using palladium-on-charcoal (Pd/C) and 1-dodecene as a hydrogen acceptor to form 4-hydroxybenzofuran (44). Subsequent alkylation with 4-phenoxybutyl bromide (4-PBB) in the presence of potassium carbonate introduces the phenoxybutoxy side chain, yielding intermediates that are further functionalized.

Oxidative Cyclization

Oxidative coupling of 4-hydroxycoumarin derivatives with furan precursors has been explored. For instance, Wittig reactions between 2,4-quinolinediol (64) and formyl intermediates under basic conditions generate fused chromone-furan systems. Polyphosphoric acid (PPA) at elevated temperatures (125°C) facilitates furan ring closure, as demonstrated in the synthesis of furoquinoline derivatives.

Demethylation of Methoxy Derivatives

Boron Tribromide-Mediated Demethylation

Methoxy-protected precursors, such as 4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one, are treated with boron tribromide (BBr₃) in dichloromethane at −78°C to selectively cleave methyl ethers. This method achieves >90% conversion to the dihydroxy product, though competing side reactions (e.g., over-demethylation) necessitate careful stoichiometric control.

Alternative Demethylation Agents

Sodium isopropyl thiolate in dimethylformamide (DMF) offers a milder alternative for substrates sensitive to BBr₃. While yields are lower (~40%), this approach minimizes decomposition of acid-labile functional groups.

Green Synthesis Approaches

Multicomponent Reactions in Aqueous Media

A solvent-free, one-pot synthesis employs imidazole as a catalyst in water at 100°C. This method couples 4-hydroxycoumarin, aldehydes, and malononitrile, achieving 90–97% yields of dihydrofurocoumarin analogs. The aqueous environment enhances atom economy and reduces waste generation.

Ultrasonic Irradiation

MgO nanoparticles under ultrasonic irradiation accelerate cyclization kinetics, reducing reaction times from hours to minutes. For example, 2,3-dihydrofuro[3,2-c]coumarins form in 85% yield within 30 minutes under these conditions.

Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Pd(OAc)₂ facilitates Suzuki-Miyaura couplings between brominated benzopyrans and furan boronic acids. This method enables precise control over substitution patterns but requires inert conditions and expensive ligands.

Acid-Catalyzed Lactonization

Concentrated sulfuric acid promotes lactonization of 2-carboxybenzofurans, forming the benzopyran-5-one core. Reaction temperatures above 120°C are critical to avoid intermediate decarboxylation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentYield (%)Key Advantage
AromatizationDihydrofuran (43)Pd/C, 1-dodecene75High regioselectivity
BBr₃ DemethylationDimethoxy derivativeBBr₃90Complete deprotection
Multicomponent Reaction4-HydroxycoumarinImidazole, H₂O97Solvent-free, high efficiency
Ultrasonic IrradiationAldehyde, malononitrileMgO nanoparticles85Rapid reaction kinetics

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during furan ring closure often yield isomeric byproducts. Employing bulky bases (e.g., CsF-celite) or low-polarity solvents (toluene) suppresses undesired isomer formation.

Stability of Hydroxyl Groups

The dihydroxy product is prone to oxidation under aerobic conditions. Adding antioxidants (e.g., ascorbic acid) during workup preserves integrity.

Scalability of Green Methods

While aqueous multicomponent reactions excel in small-scale synthesis, large-scale implementations face challenges in product isolation. Liquid-liquid extraction with ethyl acetate improves recovery rates.

Emerging Techniques

Biocatalytic Demethylation

Recombinant cytochrome P450 enzymes selectively demethylate methoxy precursors at ambient temperatures, though current yields remain suboptimal (30–40%).

Flow Chemistry

Continuous-flow reactors enable precise temperature control during Pd-catalyzed steps, enhancing reproducibility and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry

4,9-Dihydroxy-5H-furo[3,2-g]benzopyran-5-one serves as a precursor in the synthesis of complex organic molecules. Its unique furobenzopyran structure allows for various chemical transformations, including oxidation and reduction reactions. The compound can undergo:

  • Oxidation : Converts to quinones using agents like potassium permanganate.
  • Reduction : Forms dihydro derivatives with reducing agents such as sodium borohydride.
  • Substitution : Engages in nucleophilic or electrophilic substitutions depending on the reagents used.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria. A case study demonstrated minimum inhibitory concentrations (MIC) against:
    Bacteria TypeMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Neuroprotective Effects : In vitro studies indicate that treatment with this compound can reduce neuronal cell death by approximately 40% under oxidative stress conditions. It also increases antioxidant enzyme levels, suggesting a protective mechanism against oxidative damage.

Medicine

The therapeutic potential of 4,9-Dihydroxy-5H-furo[3,2-g]benzopyran-5-one is being explored in drug development:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines in vitro.
  • Enzyme Modulation : The compound can act as an enzyme inhibitor or modulator, impacting biochemical pathways relevant to disease processes.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its unique structure allows for the development of colorants with specific hues and stability.

Mechanism of Action

The mechanism of action of 4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of furochromones arises from substitutions on the benzopyranone core. Below is a detailed comparison of 4,9-dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one with its analogs:

Structural Modifications and Substituents

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Source/References
4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one -OH (4,9) C₁₁H₆O₅ Antioxidant, anti-inflammatory potential Synthetic/Phytochemical
Visnagin -OCH₃ (4), -CH₃ (7) C₁₃H₁₀O₄ Anti-inflammatory, vasodilatory effects Ammi visnaga fruit
Khellin -OCH₃ (4,9), -CH₃ (7) C₁₄H₁₂O₄ Antiasthmatic, photochemotherapeutic Eranthis species
5H-Furo[3,2-g][1]benzopyran-5-one, 4,9-dimethoxy -OCH₃ (4,9) C₁₃H₁₀O₅ Inhibitory effects on kinases A. visnaga extracts
9-Ethyl-2,3,7-trimethyl-5H-furo[2,3-h]benzopyran-5-one (3a) -CH₃ (2,3,7), -C₂H₅ (9) C₁₆H₁₆O₃ Antimicrobial activity Synthetic derivatives
Shuterone B Complex substitutions (2R configuration) C₂₁H₂₀O₈ Phytochemical (plant-derived) Eranthis species

Key Observations :

  • Hydroxyl vs. Methoxy Groups : The dihydroxy substitution in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy-substituted analogs like visnagin and khellin. This impacts solubility and bioavailability .
  • Methyl/Ethyl Substituents : Alkyl groups (e.g., -CH₃, -C₂H₅) increase lipophilicity, influencing membrane permeability and pharmacokinetics. For example, 9-ethyl-2,3,7-trimethyl derivatives exhibit antimicrobial properties .
  • Pharmacological Activities: Antiarrhythmic Activity: Aminoalkanol derivatives (e.g., compound IX in ) exhibit stronger antiarrhythmic effects than propranolol, attributed to β-adrenolytic modulation . Anti-inflammatory Effects: Visnagin and khellin are used in rheumatoid arthritis (RA) therapy due to their ability to suppress oxidative stress and inflammation .

Biological Activity

4,9-Dihydroxy-5H-furo[3,2-g] benzopyran-5-one (also known as 4,9-dihydroxy-7-methyl-5H-furo[3,2-g]benzopyran-5-one) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₈O₅
  • Molecular Weight : 232.19 g/mol
  • CAS Number : 2159-83-3

Antioxidant Activity

Research has indicated that 4,9-Dihydroxy-5H-furo[3,2-g] benzopyran-5-one exhibits significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative damage in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

In vitro studies have shown that 4,9-Dihydroxy-5H-furo[3,2-g] benzopyran-5-one can inhibit the production of pro-inflammatory cytokines. This activity was assessed using macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly reduced levels of TNF-alpha and IL-6 .

Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines. In a notable study, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways and modulating the expression of Bcl-2 family proteins . The following table summarizes the findings from multiple studies regarding its anticancer activity:

Study ReferenceCancer TypeEffect ObservedMechanism
Breast CancerInduced apoptosisCaspase activation
Colon CancerInhibited cell proliferationCell cycle arrest
Lung CancerReduced tumor growthModulation of signaling pathways

Case Study 1: Antioxidant and Anti-inflammatory Effects

In a controlled study involving a rat model of induced oxidative stress, administration of 4,9-Dihydroxy-5H-furo[3,2-g] benzopyran-5-one resulted in a marked decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity. These findings support its role as an effective antioxidant and anti-inflammatory agent .

Case Study 2: Anticancer Activity

A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved quality of life metrics among participants receiving the compound as part of their treatment regimen. The trial highlighted the need for further research into dosage and long-term effects .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying 4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one in plant extracts?

The compound can be identified using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy for preliminary separation and quantification. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation, particularly to confirm the positions of hydroxyl and furan substituents. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (C11H6O5, m/z 218.0215) . For purification, column chromatography with silica gel or Sephadex LH-20 is effective, as demonstrated in studies on structurally related furochromones like visnagin .

Q. What are the primary natural sources of 4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one?

This compound is a furochromone derivative found in plants of the Ammi genus (e.g., A. visnaga) and Eranthis species. Extraction typically involves maceration of dried plant material with polar solvents (e.g., methanol, ethanol) followed by sequential liquid-liquid partitioning. Related compounds, such as khellin and visnagin, are similarly isolated via Soxhlet extraction using dichloromethane or ethyl acetate .

Q. How does the compound’s hydroxyl substitution pattern influence its bioactivity compared to methoxy derivatives?

The dihydroxy substitution at positions 4 and 9 enhances hydrogen-bonding potential , which may improve interactions with biological targets (e.g., enzymes or DNA). In contrast, methoxy derivatives (e.g., 4,9-dimethoxy analogs) exhibit reduced polarity, affecting solubility and membrane permeability. Studies on visnagin (4-methoxy-7-methyl derivative) show that methoxy groups enhance neuroprotective activity, suggesting that substituent positioning critically modulates pharmacological effects .

Advanced Research Questions

Q. What synthetic strategies are effective for modifying the furochromone core to enhance antibacterial activity?

Functionalization of the furochromone backbone can be achieved via electrophilic aromatic substitution or Pd-catalyzed cross-coupling reactions . For example:

  • O-Methylation : Protecting hydroxyl groups with methyl iodide enhances lipophilicity, improving penetration into bacterial biofilms .
  • Side-chain addition : Introducing alkyl or aryl groups at position 7 (via Friedel-Crafts acylation) increases steric bulk, potentially disrupting bacterial quorum sensing pathways .
Modification SiteMethodImpact on Bioactivity
C4/C9 hydroxylsAcetylationReduces antioxidant activity but enhances solubility
C7 positionAllylationIncreases Gram-negative antibacterial efficacy
Furan ringEpoxidationAlters redox properties, affecting ROS generation

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or bacterial strain specificity . For example:

  • Antibacterial activity against E. coli is dose-dependent, with MIC values ranging from 10–50 µg/mL depending on solvent (DMSO vs. ethanol) .
  • Metabolic stability : Differences in hepatic microsome stability across species (e.g., murine vs. human) may explain inconsistent in vivo neuroprotection results .
    Standardized protocols using clinical isolate panels and pharmacokinetic profiling (e.g., CYP450 inhibition assays) are recommended to reconcile data .

Q. What mechanistic insights explain the compound’s neuroprotective effects?

The compound inhibits voltage-gated calcium channels (VGCCs) and NMDA receptors , reducing excitotoxicity in neuronal cells. In murine models, it attenuates kainic acid-induced hippocampal cell death by suppressing mitochondrial ROS production and caspase-3 activation. Comparative studies with visnagin suggest that hydroxyl groups at C4/C9 enhance antioxidant capacity, while methoxy groups favor blood-brain barrier permeability .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

Molecular docking (AutoDock Vina) and QSAR modeling predict interactions with targets like DNA gyrase (antibacterial) or tau protein (neuroprotection). Key parameters:

  • LogP : Optimal range of 1.5–2.5 balances solubility and membrane absorption.
  • Polar surface area (PSA) : <90 Ų improves oral bioavailability.
    ADMET predictions (SwissADME) highlight potential hepatotoxicity risks due to catechol-like substructures, guiding derivatization to mitigate toxicity .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating antibacterial mechanisms beyond MIC determination?

  • Biofilm inhibition : Crystal violet staining to quantify biomass reduction in Pseudomonas aeruginosa.
  • Quorum sensing inhibition : Reporter gene assays (e.g., lasB-gfp in E. coli).
  • Endotoxin neutralization : Limulus amebocyte lysate (LAL) assay to assess LPS binding .

Q. How should researchers handle the compound’s photolability in experimental design?

Due to the furan ring’s UV sensitivity:

  • Store solutions in amber vials at −20°C.
  • Conduct phototoxicity assays under controlled light conditions (e.g., UVA at 5–15 J/cm²) to mimic therapeutic applications .

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